molecular formula C18H16N2OS B14921884 21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one

21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one

Cat. No.: B14921884
M. Wt: 308.4 g/mol
InChI Key: ZCCPJXYXPQIHET-UHFFFAOYSA-N
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Description

“21-thia-2,11-diazapentacyclo[118002,1004,9014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one” is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one” likely involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Typical synthetic routes may involve:

    Cyclization reactions: To form the pentacyclic structure.

    Functional group transformations: To introduce the thia and diaza functionalities.

Industrial Production Methods

Industrial production methods would focus on optimizing the yield and purity of the compound. This might involve:

    Catalytic processes: To enhance reaction efficiency.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“21-thia-2,11-diazapentacyclo[118002,1004,9

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism by which “21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one” exerts its effects would involve interactions with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pentacyclic structures or those with thia and diaza functionalities. Examples could be:

    Pentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one: Without the thia and diaza groups.

    Thia- and diaza-substituted cycloalkanes: With different ring sizes or substitution patterns.

Uniqueness

The uniqueness of “21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one” lies in its specific combination of a pentacyclic core with thia and diaza functionalities, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one

InChI

InChI=1S/C18H16N2OS/c21-17-15-13-8-2-1-3-9-14(13)22-18(15)20-10-11-6-4-5-7-12(11)16(20)19-17/h4-7H,1-3,8-10H2

InChI Key

ZCCPJXYXPQIHET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N=C4N3CC5=CC=CC=C54

Origin of Product

United States

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